molecular formula C10H8N2O3 B1627164 Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate CAS No. 259150-97-5

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1627164
CAS No.: 259150-97-5
M. Wt: 204.18 g/mol
InChI Key: PTGDVOKVOUFRCP-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The interaction between this compound and these enzymes typically involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, forming a stable enzyme-inhibitor complex that prevents substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The distribution of this compound is influenced by its lipophilicity, allowing it to readily cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . It can also be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzonitrile oxide with methyl chloroformate under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at reflux temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Comparison with Similar Compounds

Uniqueness: Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDVOKVOUFRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586157
Record name Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259150-97-5
Record name Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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